1,1-Diiodoethane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

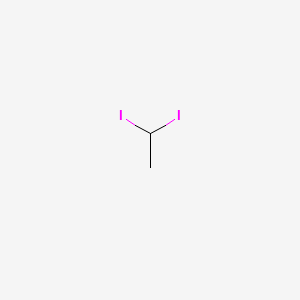

2D Structure

3D Structure

属性

IUPAC Name |

1,1-diiodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVXRQOSRUDXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208117 | |

| Record name | 1,1-Diiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-02-5 | |

| Record name | Ethane, 1,1-diiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-diiodoethane, a geminal dihalide with significant applications in organic synthesis. The document details its chemical structure, physical properties, synthesis protocols, and key reactions, offering valuable insights for professionals in research and development.

Chemical Formula and Structure

This compound is an organic haloalkane with the chemical formula C₂H₄I₂ .[1][2][3][4][5][6] Structurally, it is classified as a geminal dihalide, meaning both iodine atoms are attached to the same carbon atom.[7] This arrangement is distinct from its structural isomer, 1,2-diiodoethane, where the iodine atoms are on adjacent carbons (a vicinal dihalide).[7] The presence of two iodine atoms on a single carbon atom renders that carbon highly electrophilic and susceptible to nucleophilic attack.[7]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The data is compiled from various sources and includes both experimental and calculated values.

| Property | Value | Unit | Source |

| Molecular Weight | 281.863 | g·mol⁻¹ | [1][6] |

| 281.8621 | g·mol⁻¹ | [2][3] | |

| Density | 3.0 ± 0.1 | g/cm³ | [1] |

| 2.7600 | g/cm³ | [8] | |

| 2.840 | g/cm³ | [4] | |

| Boiling Point | 154.7 ± 23.0 | °C | [1] |

| 223.38 (estimate) | °C | [8] | |

| 75-76 (at 25 mmHg) | °C | [1][8] | |

| 333.7 (at 0.016 bar) | K | [3] | |

| Melting Point | 63.01 (estimate) | °C | [8] |

| Flash Point | 63.7 ± 18.1 | °C | [1] |

| Octanol/Water Partition Coefficient (logP) | 2.202 (calculated) | [9] |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory preparations start from either 1,1-dichloroethane (B41102) or acetaldehyde (B116499) derivatives.

This method involves the halogen exchange reaction of 1,1-dichloroethane with an iodine source, catalyzed by a Lewis acid.[1]

Experimental Protocol:

-

Reactants:

-

Procedure:

-

Combine the 1,1-dichloroethane, ethyl iodide, and aluminium chloride in a suitable reaction vessel.[1]

-

After cooling, wash the mixture sequentially with water (H₂O) and sodium bisulfite (NaHSO₃) solution.[1][8]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[1][8]

-

Purify the product by distillation under reduced pressure. The product, this compound, distills at 75-76 °C and 25 mmHg.[1][8]

-

An alternative route that avoids the use of 1,1-dichloroethane involves the reaction of iodine and triethylamine (B128534) with the hydrazone of acetaldehyde.[1][8]

Experimental Protocol:

-

Reactants:

-

Acetaldehyde hydrazone (derived from 1 mol of acetaldehyde)

-

Iodine

-

Triethylamine

-

-

Procedure:

-

The specific reaction conditions involve the careful addition of reagents, though detailed public-domain protocols are less common than the dichloroethane method. The reaction proceeds via an oxidative iodination mechanism.

-

-

Yield: This method can produce approximately 95 g of this compound (34% yield from acetaldehyde).[1][8]

Chemical Reactivity and Applications

The unique geminal di-iodide structure of this compound makes it a versatile reagent in organic synthesis.[7]

-

Nucleophilic Substitution (Sₙ2) Reactions: It is commonly used as a reactant in Sₙ2 reactions.[1] For example, it reacts with carboxylate nucleophiles to form the corresponding esters.[7]

-

Cyclopropanation: this compound is a key reagent for the methylcyclopropanation of alkenes.[7][8] For instance, its reaction with an alkene in the presence of a copper catalyst yields methyl-substituted cyclopropane (B1198618) derivatives.[7]

-

Ethylidenation Reactions: It is employed in the ethylidenation of carbonyl compounds.[7][8]

-

Organometallic Chemistry: The compound serves as a precursor for synthesizing geminal bimetallic reagents, which are valuable in various synthetic transformations.[7]

-

Pharmaceutical Intermediate: While its isomer, 1,2-diiodoethane, is explicitly mentioned as a vital pharmaceutical intermediate for creating Active Pharmaceutical Ingredients (APIs), the high reactivity of this compound suggests its potential as a building block in complex molecule synthesis within drug development.[10]

Workflow and Process Diagrams

The following diagram illustrates the laboratory workflow for the synthesis and purification of this compound from 1,1-dichloroethane.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered toxic and is a corrosive irritant.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It may emit toxic fumes if heated to decomposition or if it comes into contact with acids. For long-term storage, it should be kept over copper powder and protected from light to prevent decomposition and the liberation of free iodine.[8][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. CAS 594-02-5: Ethane, 1,1-diiodo- | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 594-02-5 | Benchchem [benchchem.com]

- 8. This compound CAS#: 594-02-5 [m.chemicalbook.com]

- 9. This compound (CAS 594-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,1-Diiodoethane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-diiodoethane (CH₃CHI₂), a versatile yet under-documented geminal dihalide. This document consolidates available data on its key characteristics, outlines detailed experimental protocols for its synthesis and purification, and explores its reactivity, with a focus on applications in organic synthesis.

Core Physical and Chemical Properties

This compound is a dense, colorless liquid at room temperature.[1] Its geminal di-iodide structure renders the alpha-carbon highly electrophilic, making it a valuable reagent in various chemical transformations.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄I₂ | [1][3][4] |

| Molecular Weight | 281.86 g/mol | [4][5] |

| CAS Number | 594-02-5 | [3][6] |

| Appearance | Colorless liquid | [7] |

| Odor | Sweetish | [7] |

| Density | 2.83 - 3.0 g/cm³ | [1][3][4] |

| Boiling Point | 154.7 - 169.4 °C at 760 mmHg | [1][3][4] |

| 75-76 °C at 25 mmHg | [4][6] | |

| Melting Point | 63.01 °C (estimate) | [1][6] |

| Refractive Index | 1.650 - 1.67 | [1][3] |

| Flash Point | 72.5 °C | [1][3] |

| Solubility | Soluble in most organic solvents | [4] |

| Vapor Pressure | 2.05 mmHg at 25 °C | [1][3] |

| LogP | 2.20 - 2.78 | [1][8] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the reaction of 1,1-dichloroethane (B41102) with ethyl iodide in the presence of a Lewis acid being a common laboratory method. An alternative synthesis involves the reaction of the hydrazone of acetaldehyde (B116499) with iodine and triethylamine.[4][6]

Protocol 1: Synthesis from 1,1-Dichloroethane[5][7]

This protocol describes the synthesis of this compound via a halogen exchange reaction.

Materials:

-

1,1-Dichloroethane (0.40 mol, 39.6 g)

-

Ethyl iodide (1.2 mol, 187 g)

-

Aluminum chloride (2.0 g)

-

Deionized water

-

Sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,1-dichloroethane (0.40 mol), ethyl iodide (1.2 mol), and aluminum chloride (2.0 g).

-

Heat the reaction mixture on a steam bath for 3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and wash with deionized water.

-

Subsequently, wash the organic layer with a sodium bisulfite solution to remove any unreacted iodine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 75-76 °C at 25 mmHg.

Purification of this compound[10]

Crude this compound may contain impurities such as unreacted starting materials, byproducts, and decomposition products (elemental iodine). A general purification workflow is as follows:

Caption: General workflow for the purification of this compound.

Chemical Reactivity

This compound is a reactive organic compound, primarily due to the presence of two iodine atoms on the same carbon, which makes this carbon highly electrophilic and susceptible to nucleophilic attack.[2]

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.[2][4] The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of one of the iodide ions.

A generalized Sₙ2 reaction pathway is illustrated below:

Caption: Generalized Sₙ2 reaction pathway of this compound.

Examples of nucleophilic substitution reactions involving this compound include:

-

Reaction with carboxylates: Forms carboxylate esters. For instance, reaction with cyclohexanecarboxylate (B1212342) yields 1-iodoethyl cyclohexanecarboxylate.[2]

-

Reaction with enolates: Leads to the formation of C-C bonds.[2]

-

Reaction with hydroxide (B78521) ions: Can produce an alcohol, although elimination reactions may compete.[9]

Other Reactions

-

Dehydrohalogenation: As a geminal dihalide, this compound can undergo elimination reactions to form alkynes.[2]

-

Cyclopropanation: It is used as a reagent for the methylcyclopropanation of alkenes.[6]

-

Ethylidenation: It can be employed in the ethylidenation of carbonyl compounds.[6]

Spectroscopic Data

While a comprehensive public database of high-resolution spectra for this compound is limited, the following provides an overview of expected spectroscopic characteristics based on its structure and data from related compounds.

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) coupled to the three methyl protons and a doublet for the methyl protons (CH₃) coupled to the single methine proton.

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methyl carbon and the di-iodinated methine carbon. The latter will be significantly downfield due to the deshielding effect of the two iodine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations. Key absorptions are expected for C-H stretching around 2880-3080 cm⁻¹ and C-I stretching vibrations in the fingerprint region, typically around 500-600 cm⁻¹.[10]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 282. Characteristic fragmentation patterns would include the loss of one or both iodine atoms and the ethyl group.[11]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[12] It is corrosive and can emit toxic fumes upon heating or contact with acids.[6] It is recommended to store this compound over copper powder and protected from light to inhibit decomposition.[6]

This technical guide serves as a foundational resource for professionals working with this compound. For further, specific applications and safety protocols, consulting detailed safety data sheets and relevant literature is strongly advised.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 594-02-5 | Benchchem [benchchem.com]

- 3. This compound | 594-02-5 [chemnet.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 1,1-二碘乙烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 594-02-5 [m.chemicalbook.com]

- 7. CAS 594-02-5: Ethane, 1,1-diiodo- | CymitQuimica [cymitquimica.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Geminal Dihalides: The Case of 1,1-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geminal dihalides, with a specific focus on 1,1-diiodoethane. It covers the fundamental principles, synthesis, reactivity, and applications of this class of compounds, particularly relevant to organic synthesis and drug development.

Introduction to Geminal Dihalides

Geminal dihalides, also known as gem-dihalides, are organic compounds featuring two halogen atoms bonded to the same carbon atom.[1][2][3][4] The term "geminal" is derived from the Latin word geminus, meaning twin.[3][4] This structural motif imparts unique chemical properties and reactivity, making geminal dihalides valuable intermediates in a variety of organic transformations. Their general structure can be represented as R₂CX₂, where R is a hydrogen atom or an organic substituent, and X is a halogen.

This compound is a prototypical example of a geminal dihalide, consisting of a two-carbon chain with two iodine atoms attached to the first carbon atom.[5] Its structure renders the halogen-bearing carbon highly electrophilic and susceptible to nucleophilic attack.[5]

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its application in synthesis and for the characterization of reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄I₂ | [6] |

| Molecular Weight | 281.86 g/mol | [6] |

| Density | 2.83 g/cm³ | [6] |

| Boiling Point | 169.4 °C at 760 mmHg | [6] |

| Refractive Index | 1.67 | [6] |

| Flash Point | 72.5 °C | [6] |

| Vapor Pressure | 2.05 mmHg at 25 °C | [6] |

| logP (Octanol/Water) | 2.78 | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃). | [5][8] |

| ¹³C NMR | Two distinct signals for the two carbon atoms. | [5] |

| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | [9] |

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory preparation involves the halogen exchange of a more readily available geminal dihalide, such as 1,1-dichloroethane.

Experimental Protocol: Synthesis from 1,1-Dichloroethane

This protocol is adapted from established literature procedures.[10]

Materials:

-

1,1-Dichloroethane

-

Ethyl iodide

-

Aluminum chloride

-

Deionized water

-

Sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Steam bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 0.4 mol (~39.6 g) of 1,1-dichloroethane, 1.2 mol (~187 g) of ethyl iodide, and approximately 2.0 g of aluminum chloride.[10]

-

Heat the mixture on a steam bath for three hours.[10]

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with deionized water and a sodium bisulfite solution.[10]

-

Dry the organic layer over anhydrous magnesium sulfate.[10]

-

Purify the product by distillation at reduced pressure. The boiling point of this compound is 76 °C at 25 mmHg.[10]

Key Reactions of Geminal Dihalides

Geminal dihalides are versatile synthons in organic chemistry, participating in a range of important reactions.

Dehydrohalogenation to Alkynes

A prominent reaction of geminal dihalides is double dehydrohalogenation to yield alkynes. This transformation is typically achieved by treatment with a strong base.

Hydrolysis to Carbonyl Compounds

The hydrolysis of geminal dihalides provides a route to aldehydes and ketones. The reaction proceeds via a nucleophilic substitution followed by elimination.[11][12]

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a powerful method for the one-carbon homologation of an aldehyde to a terminal alkyne, proceeding through a gem-dihaloalkene intermediate.[1][13][14][15][16]

This protocol outlines the general steps for the Corey-Fuchs reaction.[1]

Step 1: Formation of the gem-Dibromoalkene

-

To a solution of triphenylphosphine (B44618) in dichloromethane (B109758) at 0 °C, add carbon tetrabromide and stir.

-

Add the aldehyde to the reaction mixture and allow it to warm to room temperature.

-

Upon completion, concentrate the mixture and add hexanes to precipitate triphenylphosphine oxide.

-

Filter and purify the crude gem-dibromoalkene by column chromatography.

Step 2: Conversion to the Terminal Alkyne

-

Dissolve the gem-dibromoalkene in anhydrous tetrahydrofuran (B95107) and cool to -78 °C.

-

Slowly add n-butyllithium and stir for one hour.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

Simmons-Smith Reaction

Geminal dihalides, particularly diiodomethane, are key reagents in the Simmons-Smith reaction for the cyclopropanation of alkenes.[2][3][17][18][19] This reaction involves the formation of an organozinc carbenoid species.

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of geminal dihalides makes them valuable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to be converted into other functional groups, such as alkynes and carbonyls, allows for the construction of diverse molecular scaffolds.

-

Alkyne Synthesis: Terminal alkynes, readily prepared from geminal dihalides via the Corey-Fuchs reaction or dehydrohalogenation, are crucial building blocks in medicinal chemistry. They participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of triazoles, which are present in numerous pharmaceuticals. Alkynes are also key intermediates in cross-coupling reactions (e.g., Sonogashira coupling) to form complex carbon skeletons.[20]

-

Carbonyl Group Formation: The hydrolysis of geminal dihalides to aldehydes and ketones provides a route to another fundamental functional group in drug molecules.

-

Cyclopropanation: The Simmons-Smith reaction, utilizing a geminal dihalide, allows for the introduction of cyclopropane rings into molecular structures. The cyclopropane motif is a desirable feature in drug design as it can impart conformational rigidity and improve metabolic stability.

While direct applications of this compound in marketed drugs are not extensively documented, its role as a precursor to versatile functional groups underscores its importance for synthetic chemists in the pharmaceutical industry. The principles of its reactivity are broadly applicable to the synthesis of a wide range of biologically active compounds.

Conclusion

Geminal dihalides, exemplified by this compound, are a class of organic compounds with significant utility in modern organic synthesis. Their well-defined reactivity allows for their conversion into a variety of important functional groups, making them valuable intermediates for researchers in academia and industry, including those in the field of drug development. A thorough understanding of their properties, synthesis, and reaction mechanisms is essential for leveraging their full potential in the creation of novel and complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. What is geminal dihalide class 10 chemistry CBSE [vedantu.com]

- 5. This compound | 594-02-5 | Benchchem [benchchem.com]

- 6. This compound | 594-02-5 [chemnet.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound(594-02-5) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Corey-Fuchs Reaction [organic-chemistry.org]

- 14. synarchive.com [synarchive.com]

- 15. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. Simmons-Smith Reaction [organic-chemistry.org]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]

Synthesis of 1,1-Diiodoethane from 1,1-Dichloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-diiodoethane from its precursor, 1,1-dichloroethane (B41102). The primary method described is a halogen exchange reaction, a fundamental transformation in organic chemistry. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the workflow, intended for use in research and development settings.

Introduction

This compound is a geminal diiodoalkane with applications in various organic syntheses, including as a reactant in SN2 reactions.[1] Its preparation from the more readily available 1,1-dichloroethane is a key transformation. The most common method for this conversion is a halogen exchange reaction.[1][2] This process can be facilitated by a Lewis acid catalyst, such as aluminum trichloride (B1173362), which activates the carbon-chlorine bonds for substitution.[1][2][3] While classic Finkelstein reactions typically involve sodium iodide in acetone (B3395972) for converting alkyl chlorides or bromides to iodides, the synthesis of geminal diiodides from their corresponding dichloro precursors can also be effectively achieved.[2][4]

Reaction Mechanism and Stoichiometry

The core of this synthesis is a double halogen exchange reaction where the two chlorine atoms in 1,1-dichloroethane are replaced by iodine atoms. The overall balanced chemical equation for the primary reaction discussed is:

CH₃CHCl₂ + 2 C₂H₅I → CH₃CHI₂ + 2 C₂H₅Cl

In this specific protocol, iodoethane (B44018) serves as the source of iodine, and aluminum trichloride acts as a catalyst.[1]

Experimental Protocol

The following experimental protocol is adapted from established synthetic methods for the preparation of this compound.[1]

Materials:

-

1,1-Dichloroethane (CH₃CHCl₂)

-

Ethyl iodide (C₂H₅I)

-

Aluminum chloride (AlCl₃)

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 0.4 mol (~39.6 g) of 1,1-dichloroethane with 1.2 mol (~187 g) of ethyl iodide.

-

Catalyst Addition: Carefully add approximately 2.0 g of aluminum chloride to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture for three hours using a steam bath.

-

Work-up:

-

After cooling, wash the reaction mixture with water (H₂O).

-

Subsequently, wash the organic layer with a solution of sodium bisulfite (NaHSO₃) to remove any remaining iodine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: Purify the crude product by distillation. The boiling point of this compound is 76-77 °C at 25 mmHg.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Unit |

| Reactants | ||

| 1,1-Dichloroethane | 0.4 (~39.6) | mol (g) |

| Ethyl Iodide | 1.2 (~187) | mol (g) |

| Catalyst | ||

| Aluminum Chloride | ~2.0 | g |

| Reaction Conditions | ||

| Reaction Time | 3 | hours |

| Temperature | Steam Bath | |

| Product | ||

| This compound (Yield) | ~67.3 | g |

| Boiling Point | 76-77 | °C at 25 mmHg |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1,1-dichloroethane.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

1,1-Dichloroethane is a chlorinated hydrocarbon and should be handled in a well-ventilated fume hood.

-

Ethyl iodide is a lachrymator and should be handled with care.

-

Aluminum chloride is corrosive and reacts violently with water.

-

Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Alternative Synthetic Routes

While the halogen exchange from 1,1-dichloroethane is a primary method, it is worth noting that this compound can also be synthesized through other pathways. One such alternative involves the reaction of iodine, triethylamine, and the hydrazone of acetaldehyde.[1] This method bypasses the need for a dihalogenated precursor.[2]

Conclusion

The synthesis of this compound from 1,1-dichloroethane via a Lewis acid-catalyzed halogen exchange is a reliable and well-documented procedure. The provided experimental protocol and quantitative data offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Careful adherence to the methodology and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the Alternative Synthesis of 1,1-Diiodoethane from Acetaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diiodoethane, with a primary focus on an alternative route starting from acetaldehyde (B116499) hydrazone. This method, a variation of the Barton vinyl iodide synthesis, offers a viable alternative to traditional approaches. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this and other synthetic pathways.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₄I₂[1] |

| Molar Mass | 281.86 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 3.0 ± 0.1 g/cm³[1] |

| Boiling Point | 154.7 ± 23.0 °C at 760 mmHg[1] |

| Boiling Point (Reduced Pressure) | 76-77 °C at 25 mmHg[1] |

| Solubility | Soluble in most organic solvents[1] |

| CAS Number | 594-02-5[1] |

Synthesis of this compound from Acetaldehyde Hydrazone

The synthesis of this compound from acetaldehyde hydrazone is a two-step process that first involves the formation of the hydrazone from acetaldehyde, followed by an iodination reaction. This method avoids the use of halogenated alkanes like 1,1-dichloroethane (B41102) as starting materials.[1]

Step 1: Synthesis of Acetaldehyde Hydrazone

The initial step is the condensation reaction of acetaldehyde with hydrazine (B178648) hydrate (B1144303) to form acetaldehyde hydrazone. This reaction is typically carried out in an alcohol solvent and can be catalyzed by a small amount of acid.

Experimental Protocol:

-

Materials:

-

Acetaldehyde

-

Hydrazine hydrate (64% solution)

-

Ethanol (or Methanol)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture can be stirred at room temperature or gently refluxed for a period of 10 minutes to several hours, depending on the scale and desired reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and any excess hydrazine are removed under reduced pressure.

-

The resulting crude acetaldehyde hydrazone can be purified by distillation.

-

Step 2: Synthesis of this compound from Acetaldehyde Hydrazone (Barton Vinyl Iodide Reaction Adaptation)

The conversion of acetaldehyde hydrazone to this compound is achieved through a reaction with iodine in the presence of a non-nucleophilic base, such as triethylamine (B128534).[1][2] This reaction is an adaptation of the Barton vinyl iodide synthesis, which typically yields vinyl iodides.[2][3] In the case of acetaldehyde hydrazone, the reaction proceeds to form the gem-diiodide.[2]

Experimental Protocol:

-

Materials:

-

Acetaldehyde hydrazone

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve acetaldehyde hydrazone (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF).

-

In the dropping funnel, prepare a solution of iodine (2.0 eq) in the same anhydrous solvent.

-

Add triethylamine (2.0 eq) to the hydrazone solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the iodine solution from the dropping funnel to the stirred hydrazone solution under a nitrogen atmosphere. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (to remove excess iodine), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Reaction Mechanism

The reaction of acetaldehyde hydrazone with iodine and triethylamine follows a mechanism similar to the Barton vinyl iodide synthesis.

Caption: Reaction mechanism for the synthesis of this compound.

Alternative Synthesis Routes for this compound

Several other methods for the synthesis of this compound have been reported, providing alternative pathways for its production.

From 1,1-Dichloroethane

A common laboratory-scale synthesis involves the halogen exchange reaction of 1,1-dichloroethane with an iodide source, catalyzed by a Lewis acid like aluminum chloride.[1]

Experimental Protocol:

-

Materials:

-

1,1-Dichloroethane

-

Ethyl iodide

-

Aluminum chloride (AlCl₃)

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 0.4 mol (approx. 39.6 g) of 1,1-dichloroethane with 1.2 mol (approx. 187 g) of ethyl iodide.

-

Carefully add approximately 2.0 g of aluminum chloride to the mixture.

-

Heat the reaction mixture for three hours using a steam bath.

-

After cooling, wash the mixture with water and then with a sodium bisulfite solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The product is isolated by distillation, boiling at 76-77 °C at 25 mmHg.[1]

-

From Vinyl Chloride

1-Chloro-1-iodoethane can be synthesized by the reaction of vinyl chloride with hydrogen iodide. While not directly producing this compound, this intermediate can potentially be converted to the target molecule. The reaction proceeds with a high yield of over 80%.[4]

Reaction Conditions:

-

Reactants: Vinyl chloride and hydrogen iodide

-

Catalyst: Iodine-producing catalyst (e.g., organic iodide)

-

Temperature: -50 °C to -45 °C

-

Reaction Time: 1 to 5 hours

From Ethylene (B1197577)

1,2-Diiodoethane can be prepared by the reaction of ethylene with iodine.[5] While this produces the 1,2-isomer, it is a relevant synthesis of a diiodoethane compound.

Reaction: C₂H₄ + I₂ ⇌ C₂H₄I₂[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound and related compounds.

| Starting Material | Product | Reagents | Reaction Conditions | Yield |

| Acetaldehyde Hydrazone | This compound | I₂, Triethylamine | Room Temperature | 34% (from acetaldehyde)[1] |

| 1,1-Dichloroethane | This compound | Ethyl iodide, AlCl₃ | Steam bath, 3 hours | Approx. 60% (calculated from reported product mass)[1] |

| Vinyl Chloride | 1-Chloro-1-iodoethane | Hydrogen iodide, Iodine catalyst | -50 to -45 °C, 1-5 hours | >80%[4] |

| Ethylene | 1,2-Diiodoethane | Iodine | Not specified | Not specified |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound from acetaldehyde hydrazone is depicted below.

Caption: General experimental workflow for this compound synthesis.

This guide provides a detailed overview for the synthesis of this compound, offering valuable information for researchers and professionals in the field of organic synthesis and drug development. The alternative route from acetaldehyde hydrazone presents a noteworthy option, and the compiled data allows for a comparative assessment of different synthetic strategies.

References

An In-depth Technical Guide to 1,1-Diiodoethane (CAS 594-02-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-diiodoethane (CAS number 594-02-5), a geminal dihaloalkane with significant applications in organic synthesis. This document consolidates critical information on its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis, and its reactivity profile. Particular emphasis is placed on its role as a reagent in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of new chemical entities. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound, also known as ethylidene iodide, is an organoiodine compound with the chemical formula CH₃CHI₂.[1] It is a dense, colorless liquid that is soluble in most organic solvents.[1][2] The presence of two iodine atoms on the same carbon atom, a geminal arrangement, confers specific reactivity to the molecule, making it a valuable reagent in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 594-02-5 | [1] |

| Molecular Formula | C₂H₄I₂ | [1][3][4] |

| Molecular Weight | 281.86 g/mol | [1][3][4] |

| Boiling Point | 154.7 ± 23.0 °C at 760 mmHg | [1] |

| 169.4 °C at 760 mmHg | [4] | |

| 75-76 °C at 25 mmHg | [1][5] | |

| Melting Point | 63.01°C (estimate) | [5] |

| Density | 3.0 ± 0.1 g/cm³ | [1] |

| 2.840 g/mL | [3] | |

| 2.83 g/cm³ | [4] | |

| Refractive Index | 1.67 | [4] |

| Solubility | Soluble in most organic solvents. | [1] |

| Flash Point | 63.7 ± 18.1 °C | [1] |

| 72.5 °C | [4] | |

| Vapor Pressure | 2.05 mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | A spectrum is available. | [1] |

| Mass Spectrometry (GC-MS) | A spectrum is available. | [6] |

| FTIR | A spectrum is available. | [7] |

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Halogen Exchange from 1,1-Dichloroethane (B41102)

This method involves the reaction of 1,1-dichloroethane with an iodine source in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Combine 0.4 mol (approximately 39.6 g) of 1,1-dichloroethane, 1.2 mol (approximately 187 g) of ethyl iodide, and approximately 2.0 g of aluminum chloride in a suitable reaction vessel.[1][5]

-

After cooling, wash the reaction mixture sequentially with water and a sodium bisulfite (NaHSO₃) solution.[1]

-

Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).[1]

-

Purify the product by distillation at 75-76 °C under a reduced pressure of 25 mmHg to yield this compound.[1][5]

Caption: Synthesis of this compound via halogen exchange.

From Acetaldehyde (B116499) Hydrazone

An alternative synthesis route starts from acetaldehyde.

Experimental Protocol:

Reactivity and Applications in Synthesis

The chemical behavior of this compound is dominated by the two iodine atoms on the same carbon, making this carbon highly electrophilic and susceptible to nucleophilic attack. The carbon-iodine bonds are relatively weak, making iodide a good leaving group.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a competent substrate for Sₙ2 reactions.[1] It can react with various nucleophiles, such as carboxylates, to form esters.

Enolate Substitution

It can also serve as an electrophile in reactions with enolates, leading to the formation of new carbon-carbon bonds.[1]

Reductive Coupling and Formation of Alkenes

Treatment of this compound with reducing agents can lead to the formation of ethylene.[2]

References

- 1. This compound(594-02-5) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Iodoethane(75-03-6) 13C NMR spectrum [chemicalbook.com]

- 7. This compound | 594-02-5 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,1-diiodoethane, with a specific focus on its molecular weight and density. This document is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this compound in their experimental workflows.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

| Property | Value | Units |

| Molecular Formula | C₂H₄I₂ | - |

| Molecular Weight | 281.86 | g/mol |

| 281.8621 | g/mol [1][2] | |

| 281.863 | g·mol⁻¹[3] | |

| Density | 2.83 | g/cm³[2][4] |

| 2.840 | g/mL[5] | |

| 3.0 ± 0.1 | g/cm³[3] | |

| Boiling Point | 169.4 | °C at 760 mmHg[2][4] |

| 155 | °C[5] | |

| 154.7 ± 23.0 | °C[3] | |

| Flash Point | 72.5 | °C[2][4] |

| 63.7 ± 18.1 | °C[3] | |

| Refractive Index | 1.67 | -[2] |

| 1.6500 | -[4] | |

| CAS Number | 594-02-5 | -[1][2][3][6] |

Experimental Protocols

Synthesis of this compound from 1,1-Dichloroethane

This protocol outlines a common method for the synthesis of this compound.[3]

Materials:

-

1,1-dichloroethane (0.4 mol, ~39.6 g)

-

Ethyl iodide (1.2 mol, ~187 g)

-

Aluminum chloride (~2.0 g)

-

Deionized water

-

Sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Reaction vessel with a reflux condenser

-

Heating mantle or steam bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine 0.4 mol of 1,1-dichloroethane, 1.2 mol of ethyl iodide, and approximately 2.0 g of aluminum chloride in a suitable reaction vessel.

-

Heat the mixture under reflux using a steam bath for three hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the mixture with deionized water to remove any water-soluble impurities.

-

Subsequently, wash the organic layer with a sodium bisulfite solution to remove any remaining iodine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation at a reduced pressure, collecting the fraction that boils at 76 °C and 25 mmHg.

Density Determination of Liquid this compound

The following is a general protocol for determining the density of a liquid compound like this compound using a pycnometer.

Materials:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermometer

-

This compound sample

-

Deionized water (for calibration)

-

Acetone (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with deionized water and then rinse with acetone. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately measure and record the mass of the clean, dry, and empty pycnometer using an analytical balance.

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. Ensure the water level is at the calibration mark.

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully dry the outside, and measure and record its mass.

-

Volume Calculation: Calculate the volume of the pycnometer using the known density of water at the specific temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample and allow it to reach thermal equilibrium in the constant temperature water bath.

-

Mass of Pycnometer with Sample: Dry the exterior of the pycnometer and measure and record its mass.

-

Density Calculation: Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with this compound to find the mass of the sample. Divide the mass of the this compound by the calculated volume of the pycnometer to determine its density.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1,1-diiodoethane, including a summary of reported values and detailed experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS No. 594-02-5) is a geminal dihaloalkane.[1] Its physical properties are crucial for its application in organic synthesis and materials science. A summary of its key physical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₂H₄I₂ | [1] |

| Molar Mass | 281.86 g/mol | [1] |

| Boiling Point | 154.7 ± 23.0 °C | [1] |

| 223.38 °C (estimate) | [2] | |

| 169.4 °C at 760 mmHg | [3] | |

| 155 °C | [4] | |

| 75-76 °C at 25 mmHg | [2] | |

| Melting Point | 63.01 °C (estimate) | [2][5] |

| Density | 3.0 ± 0.1 g/cm³ | [1] |

| 2.83 g/cm³ | [3] | |

| Flash Point | 63.7 ± 18.1 °C | [1] |

| 72.5 °C | [3] |

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer.

-

The thermometer and test tube assembly is clamped so that the bulb and the lower part of the test tube are immersed in the heating oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil.

-

As the temperature rises, the air trapped in the capillary tube will expand, and a slow stream of bubbles will emerge from the open end of the capillary.

-

Upon further heating, the liquid will begin to boil, and a rapid and continuous stream of bubbles will be observed.

-

At this point, the heating is discontinued.

-

As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Melting Point (Melting Point Apparatus)

A melting point apparatus provides a controlled and accurate method for determining the melting point of a solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (solid form)

Procedure:

-

A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For an accurate determination, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range should be narrow (typically 0.5-2 °C).

Synthesis of this compound

This compound can be synthesized via the reaction of 1,1-dichloroethane (B41102) with ethyl iodide in the presence of a catalyst. The following diagram illustrates the general workflow for this synthesis and subsequent purification.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1-Diiodoethane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,1-diiodoethane (CH₃CHI₂). The document details the interpretation of the spectrum, including chemical shifts, spin-spin coupling, and integration. A standardized experimental protocol for acquiring high-resolution ¹H NMR data for similar liquid samples is also presented.

Structural Overview and Spectral Prediction

This compound is a geminal dihaloalkane with the chemical structure shown below.[1] An analysis of this structure allows for a prediction of its ¹H NMR spectrum. The molecule contains two distinct sets of non-equivalent protons:

-

Hₐ: A single methine proton (-CH) bonded to the carbon atom that is also bonded to two highly electronegative iodine atoms.

-

Hₑ: Three equivalent methyl protons (-CH₃).

Based on the principles of ¹H NMR spectroscopy, a predicted spectrum would feature two signals with a 1:3 integration ratio. The methine proton (Hₐ), being adjacent to three methyl protons (Hₑ), is expected to be split into a quartet (n+1 = 3+1 = 4). The methyl protons (Hₑ), adjacent to the single methine proton (Hₐ), are expected to be split into a doublet (n+1 = 1+1 = 2).[2]

The logical relationship of this spin-spin coupling is illustrated in the diagram below.

Experimental ¹H NMR Data

The experimental ¹H NMR spectrum of this compound confirms the predicted signal pattern. The quantitative data, including observed frequencies (Hz), chemical shifts (δ) in parts per million (ppm), and relative intensities, are summarized below.[3]

| Signal Assignment | Observed Frequencies (Hz) | Chemical Shift (δ, ppm) | Relative Intensity | Multiplicity |

| Methine (Hₐ) | 1583.16 | 5.277 | 81 | Quartet |

| 1576.17 | 5.254 | 243 | ||

| 1569.16 | 5.231 | 247 | ||

| 1562.18 | 5.207 | 86 | ||

| Methyl (Hₑ) | 890.90 | 2.970 | 1000 | Doublet |

| 883.89 | 2.946 | 998 |

Detailed Spectral Interpretation

A thorough analysis of the experimental data provides unambiguous confirmation of the structure of this compound.

-

Chemical Shift (δ) : The position of a signal on the spectrum is indicative of the electronic environment of the protons.[2][4]

-

The methine proton (Hₐ) is directly attached to a carbon bearing two strongly electron-withdrawing iodine atoms. This results in significant deshielding, causing its signal to appear far downfield at a chemical shift of approximately 5.24 ppm .

-

The methyl protons (Hₑ) are further from the electronegative iodine atoms and are therefore more shielded. Their signal appears upfield at approximately 2.96 ppm .

-

-

Integration : The area under each signal is proportional to the number of protons it represents. The observed relative intensities for the quartet (sum ≈ 657) and the doublet (sum ≈ 1998) are consistent with the expected 1:3 ratio for the single methine proton and the three methyl protons.

-

Splitting Pattern (Multiplicity) : The splitting of signals is caused by the magnetic influence of non-equivalent neighboring protons.[2]

-

The methine (Hₐ) signal is split into a quartet by the three adjacent methyl (Hₑ) protons, as predicted by the n+1 rule.

-

The methyl (Hₑ) signal is split into a doublet by the single adjacent methine (Hₐ) proton.

-

-

Coupling Constant (J) : The coupling constant is the distance between the sub-peaks of a split signal and is a measure of the magnetic interaction between coupled protons.[5] It is a critical parameter as coupled protons must have the same J-value.[5] The constant is calculated from the experimental frequency data.[6]

-

Jₐₑ (from Quartet) : 1583.16 Hz - 1576.17 Hz = 6.99 Hz

-

Jₑₐ (from Doublet) : 890.90 Hz - 883.89 Hz = 7.01 Hz The nearly identical coupling constants (~7.0 Hz) confirm the coupling relationship between the methine and methyl protons.

-

The fully interpreted spectral data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Integration (Relative) | Multiplicity | Coupling Constant (J, Hz) |

| -CHI₂ - | ~5.24 | 1 | Quartet (q) | ~7.0 |

| -CH₃ | ~2.96 | 3 | Doublet (d) | ~7.0 |

Standard Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid sample such as this compound.

-

Analyte Quantity : Accurately weigh approximately 5-25 mg of the neat this compound sample into a clean, dry vial.[7][8]

-

Solvent Selection : Use a deuterated solvent to avoid overwhelming the analyte signals.[2][9] Chloroform-d (CDCl₃) is a suitable choice for this compound.

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[7]

-

Internal Standard : Add a small amount of an internal reference standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0.0 ppm.[2] This can be done by adding one drop of TMS to a larger stock of the deuterated solvent.[7]

-

Homogenization : Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.[8]

-

Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Labeling : Clearly label the NMR tube with the sample identity.

-

Instrument Insertion : Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned correctly for the instrument's magnetic coil.[10] Insert the sample into the NMR spectrometer.

-

Locking and Shimming : The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[11] An automated or manual shimming process is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters : Set the appropriate experimental parameters. For a standard 1D proton experiment, this includes:

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans : Typically 8 to 16 scans for a sample of this concentration.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : ~1-2 seconds.

-

-

Data Acquisition : Initiate the experiment. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID).

-

Fourier Transform : The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing : The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.

-

Integration : The integral function is used to determine the relative areas under each signal.

The general workflow for this protocol is depicted below.

Conclusion

The ¹H NMR spectrum of this compound is a classic example of first-order spin-spin coupling. The spectrum exhibits two distinct signals: a quartet at ~5.24 ppm corresponding to the single methine proton and a doublet at ~2.96 ppm corresponding to the three methyl protons, with a relative integration of 1:3. The coupling constant of ~7.0 Hz is consistent for both multiplets, confirming the structural assignment. This guide provides the essential data and methodologies for researchers utilizing ¹H NMR for the structural elucidation of small organic molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound(594-02-5) 1H NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide on the Rotational Spectroscopy of Gas-Phase 1,1-Diiodoethane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational spectroscopy of gas-phase 1,1-diiodoethane (CH₃CHI₂). The document details the experimentally determined molecular parameters, outlines the sophisticated experimental protocols used for their measurement, and presents a logical workflow for such analyses. This information is crucial for understanding the molecule's gas-phase structure, dynamics, and the intricate effects of its heavy iodine nuclei, which can inform molecular modeling and design in various scientific and industrial applications.

Introduction to the Rotational Spectroscopy of this compound

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.[1] By measuring the frequencies of transitions between these levels, exceptionally precise information about a molecule's moments of inertia can be obtained, which in turn allows for the accurate determination of its three-dimensional structure.[2] For molecules like this compound, this technique is particularly insightful due to the presence of two heavy iodine atoms. The interaction between the nuclear quadrupole moments of the iodine nuclei and the molecule's overall rotation leads to complex hyperfine splitting in the rotational spectra.[3] Analysis of this splitting provides a detailed picture of the electronic environment around the iodine atoms.[4]

The study of this compound is of significant interest as it contributes to a systematic understanding of the structural and electronic effects of halogen substitution in ethanes. The high resolution of the rotational spectrum allows for the precise determination of its rotational constants, centrifugal distortion constants, and the full nuclear quadrupole coupling tensor for both iodine nuclei.[5] These parameters serve as stringent benchmarks for quantum chemical calculations, aiding in the refinement of theoretical models for molecules containing heavy elements.[3]

Quantitative Spectroscopic Data

The rotational spectrum of this compound was observed for the first time using a jet-pulsed cavity-based Fourier transform microwave (FTMW) spectrometer in the frequency range of 11-18 GHz.[3][5] The analysis of the observed transition frequencies yielded a precise set of spectroscopic constants. These constants are summarized in the tables below. Quantum chemical calculations at the CCSD(T) and MP2 levels of theory were instrumental in guiding the spectral analysis.[3]

Table 1: Experimental Rotational and Centrifugal Distortion Constants of this compound

| Parameter | Value (MHz) |

| Rotational Constants | |

| A | 4548.320446(47) |

| B | 625.629141(55) |

| C | 558.798939(43) |

| Centrifugal Distortion Constants | |

| ΔJ | 0.0000349(23) |

| ΔJK | -0.000213(11) |

| ΔK | 0.00192(12) |

| δJ | 0.00000342(31) |

| δK | 0.000109(25) |

Data sourced from Carrillo, M. J. (2020). "The Rotational Spectrum of this compound".[3] Uncertainties are given in parentheses in units of the last digit.

Table 2: Experimental Nuclear Quadrupole Coupling Constants of this compound

| Parameter | Value (MHz) |

| Diagonal Components | |

| χaa | -1089.8125(7) |

| χbb - χcc | -542.3162(13) |

| Off-Diagonal Components | |

| χab | |

| χbc | 340.8983(14) |

| χac |

Data sourced from Carrillo, M. J. (2020). "The Rotational Spectrum of this compound".[3] Uncertainties are given in parentheses in units of the last digit.

Experimental Protocols

The high-resolution rotational spectrum of this compound was acquired using a jet-pulsed cavity Fourier transform microwave (FTMW) spectrometer.[3][5] This technique combines the advantages of a supersonic expansion, which cools the molecules to very low rotational temperatures, with the high sensitivity and resolution of cavity-based microwave spectroscopy.[2][6]

3.1. Sample Preparation and Introduction

-

Sample Mixture: A dilute gas mixture is prepared, typically consisting of less than 1% of the sample molecule (this compound) seeded in a carrier gas. Noble gases like Neon or Argon are commonly used as the carrier gas.[7]

-

Vaporization: As this compound is a liquid at room temperature, it needs to be vaporized to be introduced into the spectrometer. This can be achieved by passing the carrier gas over a reservoir of the liquid sample. The vapor pressure of the sample can be controlled by adjusting the temperature of the reservoir.

-

Pulsed Injection: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle.[7] This pulsed operation is crucial for minimizing sample consumption and maintaining the high vacuum required for the experiment.

3.2. Supersonic Expansion and Molecular Cooling

-

Expansion into Vacuum: The pulsed jet of the gas mixture expands from a region of high pressure (the nozzle) into the high-vacuum environment of the spectrometer's cavity.

-

Rotational Cooling: This supersonic expansion process is adiabatic, causing a dramatic decrease in the random thermal motion of the molecules. This results in the cooling of the molecules' rotational and vibrational degrees of freedom to temperatures of just a few Kelvin.[2]

-

Spectral Simplification: The consequence of this cooling is that only the lowest energy rotational levels are significantly populated. This simplifies the resulting spectrum, making it much easier to assign the observed transitions.[7]

3.3. Microwave Excitation and Signal Detection

-

Microwave Pulse: The cooled molecules in the vacuum chamber are subjected to a short, high-power pulse of microwave radiation.[6] This pulse is tuned to be resonant with a specific rotational transition of the this compound molecule.

-

Coherent Polarization: The microwave pulse causes a coherent polarization of the ensemble of molecules that are in resonance with the radiation.

-

Free Induction Decay (FID): After the microwave pulse is turned off, the coherently rotating molecules emit a faint microwave signal as they relax back to their equilibrium state. This emitted signal is known as the Free Induction Decay (FID).[2]

-

Signal Detection: The weak FID signal is detected by a highly sensitive receiver.

3.4. Data Acquisition and Analysis

-

Time-Domain Measurement: The FID is recorded as a time-domain signal.

-

Fourier Transformation: A mathematical operation, the Fourier transform, is applied to the time-domain FID signal to convert it into a frequency-domain spectrum.[2] This spectrum shows the rotational transitions as sharp peaks.

-

Spectral Analysis: The frequencies of the peaks in the spectrum are measured with high precision. These frequencies are then fitted to a quantum mechanical model of a rotating molecule to determine the rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants presented in the tables above.

Visualizations

Experimental Workflow for Rotational Spectroscopy of this compound

Caption: Experimental workflow for FTMW spectroscopy of this compound.

Logical Relationship of Spectroscopic Analysis

Caption: Logical flow from spectrum to molecular properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dr. Jäger’s Group Homepage - FTMW Spectroscopy [chem.ualberta.ca]

- 3. "The Rotational Spectrum of this compound" by Michael Joseph Carrillo [scholarworks.utrgv.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Cavity FTMW | Ken Leopold Research Group [kleopold.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Carbon in 1,1-Diiodoethane for Researchers, Scientists, and Drug Development Professionals

An authoritative guide on the reactivity, characteristics, and applications of the electrophilic carbon center in 1,1-diiodoethane, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction

This compound (CH₃CHI₂), a geminal diiodoalkane, is a versatile reagent in organic synthesis, primarily owing to the pronounced electrophilic character of the carbon atom bearing the two iodine atoms. The presence of two large, polarizable iodine atoms significantly influences the electron density at this carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity has been harnessed in a variety of synthetic transformations, including nucleophilic substitutions and cyclopropanations, rendering this compound a valuable building block in the construction of complex organic molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the electrophilic nature of the C1 carbon in this compound, supported by quantitative data, detailed experimental procedures for its synthesis and key reactions, and visual representations of reaction mechanisms.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂H₄I₂ | [1] |

| Molecular Weight | 281.86 g/mol | [1] |

| Density | 3.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 154.7 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 63.7 ± 18.1 °C | [1] |

| logP | 2.78 | ChemAxon |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a quartet and a doublet, corresponding to the methine (CH) and methyl (CH₃) protons, respectively.

-

¹³C NMR (CDCl₃): The carbon spectrum shows two distinct signals for the two carbon environments. The C1 carbon, bonded to the two iodine atoms, appears at a characteristic downfield shift.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching and bending vibrations. The C-I stretching vibrations are typically observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak, with fragmentation patterns corresponding to the loss of iodine atoms and other fragments.[3]

The Electrophilic Carbon: A Quantitative Perspective

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure of this compound. Such calculations would be expected to show a significant positive partial charge on the C1 carbon, rendering it a prime target for nucleophiles.

Another important quantitative measure is the Carbon-Iodine bond dissociation energy (BDE). The C-I bond is relatively weak, contributing to the high reactivity of this compound.[4] While a specific BDE for the C-I bond in this compound is not widely reported, it is expected to be in a similar range to other iodoalkanes.

Key Reactions and Experimental Protocols

The electrophilic nature of this compound is best illustrated through its participation in a variety of chemical reactions. Detailed experimental protocols for its synthesis and key transformations are provided below.

Synthesis of this compound

Protocol 1: From 1,1-Dichloroethane

This method involves a halogen exchange reaction.

-

Materials:

-

1,1-dichloroethane (0.4 mol, ~39.6 g)

-

Ethyl iodide (1.2 mol, ~187 g)

-

Aluminium chloride (~2.0 g)

-

Water

-

Sodium bisulfite (NaHSO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a suitable reaction vessel, combine 1,1-dichloroethane, ethyl iodide, and aluminium chloride.

-

Heat the mixture for three hours using a steam bath.

-

After cooling, wash the mixture with water and then with a sodium bisulfite solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill the product at 76-77 °C under a reduced pressure of 25 mmHg to obtain this compound.[1]

-

Protocol 2: From Acetaldehyde (B116499) Hydrazone

This alternative synthesis avoids the use of a dihaloalkane starting material.

-